4-(5-Fluoro-2-methylphenyl)butan-2-ol
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Overview
Description
4-(5-Fluoro-2-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H15FO. It is a derivative of butanol, featuring a fluorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methylphenyl)butan-2-ol typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methylphenyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(5-Fluoro-2-methylphenyl)butan-2-one or 4-(5-Fluoro-2-methylphenyl)butanoic acid.
Reduction: 4-(5-Fluoro-2-methylphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Fluoro-2-methylphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to biological effects. The alcohol group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methylphenyl)butan-2-one
- 4-(5-Fluoro-2-methylphenyl)butanoic acid
- 4-(5-Fluoro-2-methylphenyl)butane
Uniqueness
4-(5-Fluoro-2-methylphenyl)butan-2-ol is unique due to the presence of both a fluorinated aromatic ring and an alcohol group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .
Properties
Molecular Formula |
C11H15FO |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
4-(5-fluoro-2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-8-3-6-11(12)7-10(8)5-4-9(2)13/h3,6-7,9,13H,4-5H2,1-2H3 |
InChI Key |
ZMUGGXBSUZZYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCC(C)O |
Origin of Product |
United States |
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